5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both a thiophene ring and a triazole ring. This compound is of significant interest due to its potential biological activities and its ability to form complexes with metal ions. It is known for its stability in the thione form and has been studied for various applications in medicinal and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of thiophene derivatives with hydrazides and isothiocyanates. One common method involves the reaction of 2-thiophenacetic acid hydrazide with isothiocyanates under basic conditions to form the desired triazole-thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Complexation: It can form complexes with metal ions, acting as a ligand through the sulfur atom.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides can be used for substitution reactions.
Metal salts: Cadmium chloride or other metal salts can be used for complexation reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Metal complexes: Formed from complexation reactions with metal ions.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored for its potential as an antibacterial, antiviral, and antifungal agent.
Industry: Utilized in the development of corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its thiol and triazole groups. The compound can inhibit enzymes by binding to their active sites, disrupt microbial cell walls, and interfere with DNA synthesis. Its ability to form metal complexes also contributes to its biological activity by altering metal ion availability in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione: Similar structure but with a methoxyphenyl group.
Thiophene derivatives: Compounds containing the thiophene ring with various substituents.
Uniqueness
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable thione structures and metal complexes sets it apart from other similar compounds .
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c11-7-8-6(9-10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRCHHIZLFWMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=S)NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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